7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
Overview
Description
L 656224 is a potent inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various immune responses and are implicated in conditions such as asthma and allergic reactions . The compound is known for its ability to inhibit leukotriene formation in vivo and in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L 656224 involves several steps, starting with the preparation of the core benzofuran structure. The key steps include:
Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of Substituents: Various substituents, such as the chloro, methoxy, and propyl groups, are introduced through a series of reactions, including halogenation, methylation, and alkylation.
Final Assembly: The final step involves the coupling of the benzofuran core with the appropriate side chains to yield L 656224.
Industrial Production Methods
Industrial production of L 656224 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
L 656224 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in L 656224.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
L 656224 has a wide range of scientific research applications, including:
Mechanism of Action
L 656224 exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, L 656224 reduces the production of leukotrienes, thereby mitigating inflammation and related symptoms . The molecular target of L 656224 is the active site of 5-lipoxygenase, where it binds and prevents the enzyme from catalyzing the conversion of arachidonic acid .
Comparison with Similar Compounds
L 656224 is unique in its high potency and specificity for 5-lipoxygenase inhibition. Similar compounds include:
Zileuton: A clinically used 5-lipoxygenase inhibitor, but with a different chemical structure and mechanism of action.
ETH615: Another 5-lipoxygenase inhibitor with a different potency and efficacy profile.
L 656224 stands out due to its specific binding to the active site of 5-lipoxygenase and its ability to inhibit leukotriene production without affecting other pathways .
Properties
IUPAC Name |
7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO3/c1-4-5-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-6-8-15(23-3)9-7-13/h6-9,11,22H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQEJPVGOQVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC=C(C=C3)OC)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145357 | |
Record name | L 656224 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102612-16-8 | |
Record name | L 656224 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102612168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 656224 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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